4-Cyclopropyl-6-methyl-5-pyrimidinamine
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Overview
Description
4-Cyclopropyl-6-methyl-5-pyrimidinamine is a chemical compound known for its applications in various fields, particularly in agriculture as a fungicide. It is a systemic, broad-spectrum fungicide that inhibits the biosynthesis of methionine in phytopathogenic fungi . This compound is also known by the name Cyprodinil .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-6-methyl-5-pyrimidinamine involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-cyclopropyl-6-methylpyrimidine with aniline derivatives . The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-6-methyl-5-pyrimidinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can modify the pyrimidine ring, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions typically involve halogenating agents or other nucleophiles.
Major Products Formed
The major products formed from these reactions include hydroxylated and substituted derivatives of this compound .
Scientific Research Applications
4-Cyclopropyl-6-methyl-5-pyrimidinamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its effects on fungal growth and metabolism.
Medicine: Investigated for potential therapeutic applications due to its antifungal properties.
Industry: Widely used in agriculture as a fungicide to protect crops from fungal infections.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-6-methyl-5-pyrimidinamine involves the inhibition of methionine biosynthesis in fungi . This inhibition disrupts protein synthesis and cell division, leading to the death of the fungal cells . The compound targets specific enzymes involved in the methionine biosynthesis pathway .
Comparison with Similar Compounds
Similar Compounds
Fludioxonil: Another fungicide with a different mode of action, often used in combination with 4-Cyclopropyl-6-methyl-5-pyrimidinamine.
Thiophanate-methyl: A fungicide with a similar application but different chemical structure.
Tebuconazole: A triazole fungicide with a different mechanism of action.
Uniqueness
This compound is unique due to its specific inhibition of methionine biosynthesis, which makes it particularly effective against certain fungal pathogens . Its systemic action and broad-spectrum activity further enhance its utility in agricultural applications .
Properties
Molecular Formula |
C8H11N3 |
---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
4-cyclopropyl-6-methylpyrimidin-5-amine |
InChI |
InChI=1S/C8H11N3/c1-5-7(9)8(6-2-3-6)11-4-10-5/h4,6H,2-3,9H2,1H3 |
InChI Key |
IXRHWFLCOHPBSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=N1)C2CC2)N |
Origin of Product |
United States |
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